molecular formula C8H6BrClO B13919318 3-Bromo-5-chloro-2-methylbenzaldehyde

3-Bromo-5-chloro-2-methylbenzaldehyde

Cat. No.: B13919318
M. Wt: 233.49 g/mol
InChI Key: AEUXWUQSTDHREU-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-methylbenzaldehyde is an organic compound with the molecular formula C8H6BrClO It is a derivative of benzaldehyde, characterized by the presence of bromine, chlorine, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-2-methylbenzaldehyde can be achieved through several organic synthesis routes. One common method involves the halogenation of 2-methylbenzaldehyde, followed by selective bromination and chlorination. The reaction conditions typically include the use of halogenating agents such as bromine (Br2) and chlorine (Cl2) in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chloro-2-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromo-5-chloro-2-methylbenzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine and chlorine atoms contribute to the compound’s reactivity and specificity in targeting particular pathways .

Comparison with Similar Compounds

  • 3-Bromo-2-chloro-5-methylbenzaldehyde
  • 3-Bromo-2-hydroxy-5-methylbenzaldehyde
  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

Comparison: 3-Bromo-5-chloro-2-methylbenzaldehyde is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of both bromine and chlorine atoms enhances its electrophilic nature, making it more reactive in substitution reactions .

Properties

Molecular Formula

C8H6BrClO

Molecular Weight

233.49 g/mol

IUPAC Name

3-bromo-5-chloro-2-methylbenzaldehyde

InChI

InChI=1S/C8H6BrClO/c1-5-6(4-11)2-7(10)3-8(5)9/h2-4H,1H3

InChI Key

AEUXWUQSTDHREU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)Cl)C=O

Origin of Product

United States

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